N-(4-Nitro-phenyl)-2-thiocyanato-acetamide
Description
N-(4-Nitro-phenyl)-2-thiocyanato-acetamide is a nitro-substituted acetamide derivative featuring a thiocyanato (-SCN) functional group. Its structure comprises a phenyl ring substituted with a nitro group at the para position, linked to an acetamide moiety where the thiocyanato group replaces the oxygen atom at the α-carbon. This compound is of interest in medicinal chemistry due to the electron-withdrawing nitro group and the reactive thiocyanato moiety, which may enhance biological activity and chemical reactivity .
Properties
Molecular Formula |
C9H7N3O3S |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H7N3O3S/c10-6-16-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13) |
InChI Key |
BSBHVEGQXHSSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-2-thiocyanatoacetamide typically involves the reaction of 4-nitroaniline with thiocyanatoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N-(4-Nitrophenyl)-2-thiocyanatoacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-2-thiocyanatoacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)-2-thiocyanatoacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-2-thiocyanatoacetamide involves its interaction with biological targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The compound’s uniqueness lies in its combination of nitro and thiocyanato groups. Below is a comparative analysis with structurally related acetamides:
Table 1: Structural and Functional Group Comparison
| Compound Name | Key Functional Groups | Structural Differences | Biological Activity/Reactivity |
|---|---|---|---|
| N-(4-Nitro-phenyl)-2-thiocyanato-acetamide | Nitro (-NO₂), Thiocyanato (-SCN) | None (reference compound) | Under investigation; expected antimicrobial/antioxidant activity |
| N-(4-Methoxy-2-nitrophenyl)acetamide | Methoxy (-OCH₃), Nitro (-NO₂) | Methoxy substituent at position 4 | Antimicrobial activity |
| 2-Chloro-N-(4-nitrophenyl)acetamide | Chloro (-Cl), Nitro (-NO₂) | Chloro substituent instead of -SCN | Reduced reactivity; lower bioactivity |
| 2-[(4-Fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide | Fluoro (-F), Methoxy (-OCH₃), Nitro (-NO₂) | Fluorophenyl and methoxy-nitrophenyl groups | Enhanced selectivity in enzyme inhibition |
| 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide | Cyano (-CN), Nitro (-NO₂), Thioether (-S-) | Pyridine and cyano groups | Anticancer potential via kinase inhibition |
Key Reactivity Trends:
Thiocyanato vs. Thioether : The -SCN group is more polar and reactive than -S-, enabling diverse covalent interactions with biological targets .
Nitro Group Positioning : Para-nitro substitution enhances electron withdrawal, stabilizing intermediates in nucleophilic reactions compared to ortho-nitro analogs .
Physicochemical Properties
- Solubility : Nitro and thiocyanato groups reduce aqueous solubility compared to methoxy or hydroxyl analogs .
- Stability : Thiocyanato derivatives are prone to hydrolysis under acidic conditions, unlike stable thioethers .
Biological Activity
N-(4-Nitro-phenyl)-2-thiocyanato-acetamide (CAS Number: 3116806) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, antimicrobial properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H8N2O2S
- Molecular Weight : 208.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenyl group can undergo reduction to form an amino group, which may facilitate interactions with enzymes or receptors in biological systems. The thiocyanate moiety can also participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast cancer) | 15.5 |
| HeLa (Cervical cancer) | 20.0 |
| A549 (Lung cancer) | 25.3 |
The compound demonstrated a dose-dependent increase in cytotoxicity, indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study published in MDPI highlighted the compound's ability to inhibit biofilm formation by Staphylococcus aureus, achieving an inhibition rate of approximately 70% at a concentration of 50 µg/mL . This suggests potential applications in preventing infections associated with biofilm-forming bacteria.
- Cytotoxic Mechanisms : Research conducted on MDA-MB-231 cells indicated that treatment with this compound resulted in increased levels of apoptosis markers, such as annexin V-FITC positivity, suggesting that the compound induces cell death through apoptotic pathways .
- In Vivo Studies : Preliminary animal studies have shown that administration of this compound led to significant tumor regression in xenograft models of breast cancer, further supporting its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
